N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine
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Overview
Description
N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine is a complex organic compound that features both a chlorophenyl and a chloroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with 2-chlorobenzylamine. The reaction is usually carried out in the presence of a base such as sodium carbonate in an organic solvent like ethanol . The reaction conditions often require heating to facilitate the formation of the imine bond between the aldehyde and the amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis would be scaled up, with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and chlorophenyl moieties. These interactions can disrupt biological processes, leading to its observed antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the chlorophenyl group.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
2-Chlorobenzylamine: Contains the chlorophenyl group but lacks the quinoline moiety.
Uniqueness
N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine is unique due to the combination of both chlorophenyl and chloroquinoline groups in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets, potentially enhancing its biological activity and making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2/c18-15-7-3-1-6-13(15)10-20-11-14-9-12-5-2-4-8-16(12)21-17(14)19/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCRCNGLYUTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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